molecular formula C10H14O2 B15193174 2-Norbornyl acrylate CAS No. 146695-92-3

2-Norbornyl acrylate

Cat. No.: B15193174
CAS No.: 146695-92-3
M. Wt: 166.22 g/mol
InChI Key: IQYMRQZTDOLQHC-VGMNWLOBSA-N
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Description

2-Norbornyl acrylate, also known as 2-propenoic acid, bicyclo[2.2.1]hept-2-yl ester, is an organic compound with the molecular formula C10H14O2. It is a derivative of acrylic acid and norbornene, characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Norbornyl acrylate can be synthesized through the addition of acrylic acid to bicyclo[2.2.1]hept-2-ene. The reaction typically involves heating the mixture of norbornene, acrylic acid, and a small amount of hydroquinone (as a polymerization inhibitor) to around 170°C for several hours. The product is then purified through fractional distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the isomerization of norbornene in the presence of aluminum chloride in dichloromethane solution, followed by the addition of acrylic acid under optimized conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: 2-Norbornyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Polyacrylates: Formed through polymerization.

    Saturated Derivatives: Resulting from hydrogenation.

    Acrylic Acid and Alcohol: Products of hydrolysis.

Scientific Research Applications

2-Norbornyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-norbornyl acrylate primarily involves its reactivity as an acrylate ester. The acrylate group can undergo polymerization through free radical mechanisms, forming long polymer chains. The bicyclic structure of the norbornyl group imparts unique physical and chemical properties to the resulting polymers, such as increased rigidity and thermal stability .

Comparison with Similar Compounds

Uniqueness: 2-Norbornyl acrylate stands out due to its unique bicyclic structure, which imparts distinct mechanical and thermal properties to its polymers. This makes it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

146695-92-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl] prop-2-enoate

InChI

InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2/t7-,8+,9+/m1/s1

InChI Key

IQYMRQZTDOLQHC-VGMNWLOBSA-N

Isomeric SMILES

C=CC(=O)O[C@H]1C[C@@H]2CC[C@H]1C2

Canonical SMILES

C=CC(=O)OC1CC2CCC1C2

Origin of Product

United States

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